Gadelaidic acid
Description
Structure
2D Structure
Properties
CAS No. |
506-31-0 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
icos-9-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22) |
InChI Key |
LQJBNNIYVWPHFW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)O |
melting_point |
23.0 °C |
Other CAS No. |
506-31-0 |
physical_description |
Liquid |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems: Research Perspectives
Methodologies for Identifying Gadelaidic Acid in Natural Sources
The identification of this compound from natural sources is a multi-step process involving extraction and separation.
The initial step in analyzing this compound is the extraction of total lipids from a biological sample. Several methods are employed for this purpose, with the choice depending on the sample matrix and the specific research question.
Commonly used liquid-liquid extraction (LLE) methods include the Folch and Bligh & Dyer techniques. creative-proteomics.commdpi.com The Folch method utilizes a chloroform (B151607)/methanol (B129727)/water mixture (8:4:3 v/v/v), while the Bligh and Dyer method uses a different ratio of the same solvents (1:2:0.8 v/v/v). creative-proteomics.com Both methods are effective for extracting a wide range of lipids, including fatty acids. creative-proteomics.commdpi.com For smaller biological samples, a modified Bligh & Dyer method is often preferred. nih.govlipidmaps.org Another LLE method involves using methyl tert-butyl ether (MTBE), which is considered a safer alternative to chloroform. mdpi.comnih.gov
Solid-phase extraction (SPE) is another valuable technique, particularly when the goal is to isolate specific lipid classes. creative-proteomics.com SPE uses a solid adsorbent to bind target compounds, which can then be eluted with a suitable solvent, thereby separating them from other components in the sample matrix. creative-proteomics.com
More advanced and automated methods like Accelerated Solvent Extraction (ASE) and Matrix Solid Phase Dispersion (MSPD) are also utilized. ASE employs organic solvents at elevated temperatures and pressures for rapid and efficient extraction with minimal solvent use. creative-proteomics.com MSPD involves grinding the sample with a solid support material, which is then used to pack a column for subsequent elution of the target analytes. creative-proteomics.com
Table 1: Comparison of Common Lipid Extraction Techniques
| Technique | Principle | Typical Solvents | Key Advantages |
|---|---|---|---|
| Folch Method | Liquid-liquid extraction | Chloroform, Methanol, Water | High lipid recovery, well-established. creative-proteomics.commdpi.com |
| Bligh & Dyer Method | Liquid-liquid extraction | Chloroform, Methanol, Water | Suitable for samples with low lipid content (<2%). mdpi.comnih.gov |
| MTBE Method | Liquid-liquid extraction | Methyl tert-butyl ether, Methanol, Water | Safer solvent alternative to chloroform. nih.gov |
| Solid-Phase Extraction (SPE) | Adsorption chromatography | Various organic solvents | Allows for fractionation and enrichment of specific lipid classes. creative-proteomics.com |
| Accelerated Solvent Extraction (ASE) | Pressurized liquid extraction | Organic solvents | Automated, fast, reduced solvent consumption. creative-proteomics.com |
Following extraction, chromatographic techniques are essential for separating this compound from other fatty acids and lipids in the complex extract. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used. mdpi.com
For GC analysis, fatty acids are typically converted into their more volatile fatty acid methyl esters (FAMEs) through a process called derivatization. lipidmaps.org This derivatization step is crucial for achieving good separation and detection. lipidmaps.org The FAMEs are then separated on a GC column based on their boiling points and polarity. mdpi.com
HPLC is another powerful separation technique, especially for less volatile or thermally unstable compounds. Reversed-phase HPLC, using columns like C18, is commonly employed for fatty acid analysis. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. savemyexams.com Ion-exclusion chromatography is a specific type of HPLC that can be effective for separating organic acids based on their charge and size. diduco.com
Extraction Techniques for Lipidomics Profiling
Quantitative Analysis of this compound in Biological Matrices
Once separated, the concentration of this compound in the sample must be determined. This is achieved through various detection methods, often coupled directly to the chromatographic system.
Mass spectrometry (MS) is the most widely used spectroscopic technique for the quantitative analysis of fatty acids due to its high sensitivity and specificity. researchgate.netnih.gov When coupled with GC (GC-MS) or LC (LC-MS), it allows for the precise identification and quantification of compounds as they elute from the chromatography column. mdpi.comresearchgate.net
In GC-MS, after the FAMEs are separated, they enter the mass spectrometer where they are ionized and fragmented. mdpi.com The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. mdpi.com For quantification, stable isotope-labeled internal standards are often used to improve accuracy and precision by correcting for any sample loss during preparation and analysis. lipidmaps.org
Infrared (IR) spectroscopy can also be used for the identification and quantification of compounds based on the absorption of infrared radiation by their functional groups. researchgate.net While generally less sensitive than MS, IR spectroscopy is non-destructive and requires minimal sample preparation. researchgate.net
The field of lipidomics has been greatly advanced by the development of sophisticated mass spectrometry techniques. chromatographyonline.com High-resolution mass spectrometry, such as that performed with Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which aids in the confident identification of lipids. chromatographyonline.comresearchgate.net
Tandem mass spectrometry (MS/MS or MSn) is another powerful tool. chromatographyonline.commdpi.com In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information about the original molecule, which is invaluable for distinguishing between isomers and identifying unknown compounds. chromatographyonline.comresearchgate.net Techniques like triple quadrupole (QQQ) mass spectrometry are particularly well-suited for targeted quantitative analysis, offering high sensitivity and a wide dynamic range. mdpi.com
Spectroscopic Methodologies for Concentration Determination
Comparative Studies of this compound Distribution Across Organisms and Tissues
This compound has been identified in a variety of natural sources, though typically at low concentrations. It is present in many fish oils and is also found distributed at low levels in mammalian tissues. skinident.world For example, studies have detected this compound in the seed oil of Prunus mahaleb (mahaleb cherry). mdpi.comresearchgate.net It has also been identified as a component in traditional Chinese medicines, such as in the herb Glycyrrhiza uralensis (licorice root) used in the Shen Ling Bai Zhu San formulation. semanticscholar.orgnih.gov
The distribution can vary significantly between different organisms and even between different tissues within the same organism. nih.govnih.gov For instance, the fatty acid composition of lipids can differ between the central nervous system and peripheral tissues. nih.gov Comparative analyses of lipid profiles across various tissues and organisms are crucial for understanding the metabolic pathways and physiological roles of specific fatty acids like this compound. nih.govplos.org
Table 2: Reported Natural Sources of this compound
| Source Category | Specific Source | Reference |
|---|---|---|
| Plants | Prunus mahaleb (mahaleb cherry) seed oil | mdpi.comresearchgate.net |
| Glycyrrhiza uralensis (licorice root) | semanticscholar.orgnih.gov | |
| Animals | Fish oils | skinident.world |
| Mammalian tissues | skinident.world |
Biosynthesis and Metabolic Pathways of Gadelaidic Acid: Mechanistic Investigations
Enzymology of Gadelaidic Acid Biosynthesis
The biosynthesis of this compound (20:1, n-11t) is a multi-step process that relies on the modification of a pre-existing fatty acid. It involves the creation of a double bond, the specific stereochemical configuration of that bond, and the lengthening of the carbon chain.
The direct synthesis of a trans double bond by a single desaturase is not the standard mechanism. Instead, the pathway typically begins with the action of a Δ9-desaturase . This enzyme acts on saturated fatty acids, such as stearic acid (18:0), to introduce a double bond between the 9th and 10th carbon atoms, resulting in the formation of a cis isomer, oleic acid (18:1, n-9c). dcu.ie
The crucial step for this compound's eventual synthesis is the conversion of this cis double bond into a trans configuration. This is not performed by a desaturase but rather by a specific fatty acid isomerase . Microbial enzymes found in the rumen of animals, for instance, are known to catalyze such conformational changes. dcu.ie Evidence from certain bacteria, like Vibrio sp., has shown the direct enzymatic isomerization of a cis-9 double bond to a trans-9 double bond without shifting its position, providing a clear biochemical precedent for this type of reaction. asm.org Therefore, the key enzymatic activities are sequential: first desaturation to a cis isomer, followed by isomerization to the trans precursor of this compound, elaidic acid (18:1, n-9t).
Once the C18 trans fatty acid precursor, elaidic acid, is formed, it must be elongated to the C20 structure of this compound. This process is carried out by a family of enzymes known as fatty acid elongases (Elovl). wikipedia.org These enzymes are located in the endoplasmic reticulum and catalyze the addition of two-carbon units to a growing fatty acyl-CoA chain, using malonyl-CoA as the carbon donor. wikipedia.org
Different elongase isoforms exhibit distinct substrate specificities. Research has shown that Elovl5 is particularly efficient at elongating monounsaturated and polyunsaturated fatty acyl-CoA substrates ranging from C16 to C20 in length. nih.gov In contrast, other elongases like Elovl2 are less active with C18 substrates. plos.org This specificity makes Elovl5 the primary candidate for catalyzing the conversion of elaidic acid (18:1) to this compound (20:1).
The defining stereochemical feature of this compound is the trans configuration of its double bond at the ninth carbon (C9). Unlike cis fatty acids, which have a pronounced kink, the linear shape of trans fatty acids is more similar to that of saturated fatty acids. This structure arises from a specific enzymatic reaction.
The formation of the trans-9 double bond is achieved through the action of an isomerase on the corresponding cis-9 fatty acid, oleic acid. dcu.ieasm.org This enzymatic isomerization is a direct conversion that alters the geometry around the double bond without changing its location along the fatty acid chain. This process is distinct from industrial hydrogenation, which can also produce trans fats, and from the action of some "conjugase" enzymes that can form trans bonds as part of a conjugated system. pnas.org The stereochemical specificity is therefore conferred by an isomerase that acts on a C18 precursor before the chain is elongated to C20.
Table 1: Key Enzymes in this compound Biosynthesis This table is interactive. Click on the headers to sort.
| Enzyme | Class | Function in Pathway | Substrate | Product |
|---|---|---|---|---|
| Δ9-Desaturase | Desaturase | Creates initial cis-9 double bond | Stearic acid (18:0) | Oleic acid (18:1c) |
| Fatty Acid Isomerase | Isomerase | Converts cis-9 to trans-9 double bond | Oleic acid (18:1c) | Elaidic acid (18:1t) |
| Fatty Acid Elongase 5 (Elovl5) | Elongase | Elongates the C18 chain to C20 | Elaidic acid (18:1t) | This compound (20:1t) |
Elongase Systems Involved in Chain Elongation
Catabolic Pathways of this compound
Once formed, this compound can be broken down to produce energy through beta-oxidation. This process can occur in two main cellular compartments: the mitochondria and the peroxisomes.
Mitochondrial beta-oxidation is the primary pathway for fatty acid catabolism. nih.gov It involves a four-step cycle that systematically shortens the fatty acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA in each cycle. wikipedia.org
The degradation of gadelaidyl-CoA (the activated form of this compound) proceeds normally for the first three cycles of beta-oxidation, yielding three molecules of acetyl-CoA and reducing the chain length from C20 to C14. This process results in the formation of an intermediate, trans-3-tetradecenoyl-CoA. The standard beta-oxidation pathway is halted at this point because the double bond is at the Δ3 position, not the Δ2 position required by the enzyme enoyl-CoA hydratase.
To overcome this block, an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required. utah.eduwikipedia.org This isomerase catalyzes the shift of the double bond from the trans-Δ3 position to the trans-Δ2 position. ebi.ac.ukuniprot.org The resulting product, trans-2-tetradecenoyl-CoA, is a standard substrate for enoyl-CoA hydratase, allowing it to re-enter the main beta-oxidation spiral for complete degradation. nih.gov
Peroxisomes are specialized organelles that also perform beta-oxidation, particularly for substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids (VLCFAs, defined as C20 or longer). mdpi.comnih.gov As a C20 fatty acid, this compound is a substrate for the peroxisomal pathway. mdpi.comencyclopedia.pub
Peroxisomal beta-oxidation differs from the mitochondrial process in several key aspects:
First Enzyme: The initial dehydrogenation step is catalyzed by an acyl-CoA oxidase (ACOX) , not a dehydrogenase. This enzyme transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified by catalase. nih.govencyclopedia.pubnih.gov
Incomplete Oxidation: The peroxisomal system does not break down fatty acids completely. It acts as a chain-shortening pathway, typically halting when the fatty acid has been reduced to a medium-chain length (e.g., octanoyl-CoA). nih.govmdpi.com
Energy Production: This pathway is not directly coupled to ATP synthesis via an electron transport chain in the same way as mitochondrial oxidation. nih.gov
The shortened acyl-CoA products from peroxisomal oxidation are subsequently transported to the mitochondria for their complete breakdown to acetyl-CoA. encyclopedia.pubmdpi.com
Table 2: Key Enzymes in this compound Catabolism This table is interactive. Click on the headers to sort.
| Pathway | Enzyme | Class | Function in Pathway |
|---|---|---|---|
| Mitochondrial β-Oxidation | Acyl-CoA Dehydrogenase | Dehydrogenase | Initial dehydrogenation steps. |
| Mitochondrial β-Oxidation | Δ³,Δ²-Enoyl-CoA Isomerase | Isomerase | Isomerizes trans-Δ3 to trans-Δ2 intermediate. |
| Mitochondrial β-Oxidation | Enoyl-CoA Hydratase | Hydratase | Hydrates the trans-Δ2 double bond. |
| Mitochondrial β-Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenase | Oxidizes the 3-hydroxyacyl-CoA. |
| Mitochondrial β-Oxidation | β-Keto-thiolase | Thiolase | Cleaves the chain to release acetyl-CoA. |
| Peroxisomal β-Oxidation | Acyl-CoA Oxidase (ACOX) | Oxidase | Initial dehydrogenation, producing H₂O₂. |
| Peroxisomal β-Oxidation | Multifunctional Enzyme | Hydratase/Dehydrogenase | Performs subsequent hydration and dehydrogenation steps. |
Alternative Degradation Routes
While mitochondrial beta-oxidation represents the primary catabolic pathway for most fatty acids, alternative routes exist, particularly for those that are poor substrates for mitochondrial enzymes, such as very-long-chain fatty acids (VLCFAs) and some trans fatty acids. nih.gov For this compound, a C20:1 fatty acid, peroxisomal β-oxidation serves as a key alternative degradation pathway. frontiersin.orgaocs.org
Peroxisomal β-oxidation is a multi-step process that shortens the carbon chain of fatty acids but does not typically oxidize them completely. embopress.org The key differences from the mitochondrial pathway are found in the initial and final steps.
Initial Dehydrogenation : In peroxisomes, the first step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX). aocs.orgmdpi.com This enzyme transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase. aocs.org This contrasts with the mitochondrial pathway where acyl-CoA dehydrogenase transfers electrons to the electron transport chain to produce ATP.
Chain Shortening : The peroxisomal system is particularly important for shortening VLCFAs (greater than 22 carbons) and branched-chain fatty acids to a length that can be handled by mitochondria. frontiersin.orgaocs.org The chain-shortened acyl-CoAs and acetyl-CoA are then transported to mitochondria for complete oxidation to CO₂ and water. embopress.org
Induction : The activity of the peroxisomal β-oxidation system can be induced by its substrates. nih.gov Diets containing high amounts of very-long-chain fatty acids (C20 and C22) have been shown to increase the activity of peroxisomal enzymes. nih.govnih.gov It is suggested that CoA esters of fatty acids that are poorly oxidized by mitochondria, including certain trans fatty acids, may trigger this adaptive increase in peroxisomal capacity. nih.gov
This pathway represents a crucial metabolic flexibility, allowing cells to process fatty acids that would otherwise accumulate and potentially cause cellular dysfunction.
Integration of this compound within Broader Lipid Metabolic Networks
This compound does not exist in isolation; its metabolism is deeply integrated with the vast network of lipid synthesis, modification, and signaling. Its status as a 20-carbon monounsaturated trans fatty acid dictates its interactions and influences within this network.
Interconnections with Saturated and Unsaturated Fatty Acid Metabolism
The metabolic fate of this compound is interconnected with both saturated and other unsaturated fatty acids through shared enzymatic pathways for elongation and desaturation.
Biosynthetic Links : The synthesis of C20 monounsaturated fatty acids like the cis-isomer of this compound (gadoleic acid) typically occurs via the C2-elongation of oleic acid (18:1). mdpi.comagriculturejournals.cz This process is carried out by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVLs). pnas.orgdiva-portal.org Therefore, the availability of saturated precursors like stearic acid (18:0), which is desaturated to oleic acid, directly influences the potential pool for C20:1 synthesis.
Competition and Interference : As a trans fatty acid, this compound is metabolized by many of the same enzymes as cis fatty acids. researchgate.net However, its different geometric structure can lead to competition and interference. Trans fatty acids can inhibit the activity of desaturase enzymes (e.g., Δ5 and Δ6 desaturases) that are critical for synthesizing highly unsaturated fatty acids like arachidonic acid (AA) and eicosapentaenoic acid (EPA) from their essential fatty acid precursors (linoleic acid and alpha-linolenic acid). researchgate.net Studies on ruminant trans fatty acids, a class that includes isomers of this compound, have shown they can disrupt the arachidonic acid pathway. rsc.org This interference can alter the composition of cellular membranes and the production of important signaling molecules.
Incorporation into Complex Lipids : Like other fatty acids, this compound can be activated to its CoA ester (gadelaidoyl-CoA) and incorporated into complex lipids such as triglycerides and phospholipids. nih.gov Its incorporation can affect the physical properties of these molecules and the membranes they comprise. Research on industrial trans fatty acids indicates they can increase the expression of genes involved in lipogenesis, leading to fat accumulation in tissues like the liver. nih.gov
Regulatory Elements of this compound Homeostasis
The balance, or homeostasis, of this compound levels is maintained not by specific individual sensors, but by the overarching regulatory systems that control total cellular and systemic fatty acid pools. nih.gov This regulation occurs primarily at the transcriptional level, governed by key families of transcription factors and their response to hormonal signals.
Transcriptional Regulation :
SREBPs (Sterol Regulatory Element-Binding Proteins) : SREBP-1c is a master regulator of lipogenesis, activating the transcription of genes for fatty acid synthesis, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). diva-portal.orgmdpi.com In a state of energy surplus, SREBP-1c is activated, promoting the synthesis of fatty acids.
PPARs (Peroxisome Proliferator-Activated Receptors) : PPARα is a key regulator of fatty acid catabolism. aocs.org When cellular levels of fatty acids are high, they can act as ligands for PPARα, which then activates the expression of genes involved in fatty acid uptake and oxidation in both mitochondria and peroxisomes, including CPT1 and ACOX1. aocs.orgmdpi.com
Key Enzyme Regulation :
Acetyl-CoA Carboxylase (ACC) : This enzyme catalyzes the first committed step in fatty acid synthesis, the conversion of acetyl-CoA to malonyl-CoA. mdpi.com It is a major point of regulation, activated by insulin (B600854) and inhibited by glucagon (B607659) and AMP-activated protein kinase (AMPK), which signals low energy status.
Carnitine Palmitoyltransferase 1 (CPT1) : This enzyme controls the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. mdpi.comresearchgate.net It is allosterically inhibited by malonyl-CoA, the product of the ACC reaction. This creates a reciprocal control system: when fatty acid synthesis is active (high malonyl-CoA), fatty acid oxidation is inhibited, preventing a futile cycle. nih.gov
These regulatory networks ensure that the synthesis and degradation of fatty acids, including this compound, are appropriately matched to the cell's metabolic state.
Precursor and Derivative Compound Research
Research into the precursors of this compound illuminates its biosynthetic origins, while the study of its derivatives represents a frontier for developing novel molecules with modified properties.
Precursors: The primary pathway for the biosynthesis of C20:1 fatty acids involves the modification of existing shorter-chain fatty acids.
| Compound Name | Formula | Role | Description |
| Palmitic Acid | C16H32O2 | Indirect Precursor | A common saturated fatty acid, it can be elongated to Stearic Acid. |
| Stearic Acid | C18H36O2 | Indirect Precursor | Can be desaturated by Stearoyl-CoA desaturase (SCD) to form Oleic Acid. diva-portal.org |
| Oleic Acid | C18H34O2 | Direct Precursor | This C18:1 cis-fatty acid is the primary substrate for elongation by ELOVL enzymes to produce C20:1 fatty acids like gadoleic acid. mdpi.comagriculturejournals.cznih.gov this compound is the trans-isomer. |
| Interactive Table 1: Key Precursors in the Biosynthesis of C20:1 Fatty Acids. |
Derivative Research: While specific research focused on synthesizing and testing derivatives of this compound is not widely documented, the principles are well-established from studies on other natural fatty acids. The goal of such derivatization is often to improve physicochemical properties or to create novel bioactive compounds. mdpi.com
Ester and Amide Derivatives : A common strategy is to modify the carboxylic acid group to form esters or amides. This can improve properties like water solubility, bioavailability, or stability. For example, research on gambogic acid and aspartic acid has shown that creating amide derivatives can enhance biological activity or modulate function. mdpi.comnih.gov
Prodrug Development : Fatty acid derivatives can be designed as prodrugs, where the fatty acid is linked to a therapeutic agent. The fatty acid moiety can help in targeting specific tissues or in controlling the release of the active drug.
Novel Bioactive Molecules : Structural modifications, such as extending side chains or introducing heterocyclic structures, are explored to create compounds with new or enhanced pharmacological activities, as has been done with glycyrrhetinic acid and cinnamic acid. mdpi.comnih.gov
For this compound, this field remains largely potential, representing an opportunity for future research to explore its utility as a scaffold for novel chemical entities.
| Compound Class | Potential Modification | Research Goal | Example from Other Acids |
| Esters | Reaction at the carboxyl group with an alcohol | Improve solubility, create prodrugs | Noted in various drug delivery patents |
| Amides | Reaction at the carboxyl group with an amine | Enhance biological activity, improve stability | Gambogic Acid, Aspartic Acid mdpi.comnih.gov |
| Hybrids | Covalent linking to another bioactive molecule | Create novel therapeutic agents with dual action | Cinnamic Acid, Glycyrrhetinic Acid mdpi.comnih.gov |
| Interactive Table 2: Potential Derivative Research Avenues for this compound. |
Analytical Chemistry Methodologies for Gadelaidic Acid Research
Advanced Chromatographic Techniques
Chromatography is the cornerstone for separating gadelaidic acid from complex mixtures of other fatty acids and lipids. The choice of technique depends on the sample complexity and the specific research question.
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including this compound. nih.govthermofisher.com It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. thermofisher.comnews-medical.net This makes it ideal for analyzing the fatty acid composition of complex biological samples. nih.govresearchgate.net
A critical step in the GC-MS analysis of fatty acids is derivatization. Due to their low volatility and the presence of a polar carboxyl group, fatty acids are not suitable for direct GC analysis. restek.comshimadzu.com Derivatization converts them into more volatile and thermally stable compounds. The most common method is esterification, which transforms the fatty acids into fatty acid methyl esters (FAMEs). restek.comrestek.com This process typically involves a catalyst like boron trifluoride (BF₃) in methanol (B129727) or methanolic sodium hydroxide (B78521). restek.comocl-journal.org Another common derivatization method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby reducing polarity and improving volatility. restek.comgcms.cz
Once derivatized, the FAME mixture is injected into the GC system. The sample is vaporized and separated on a capillary column, which is typically coated with a polar stationary phase like polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropyl polysiloxane (e.g., Rt-2560) for optimal separation of FAME isomers, including positional and geometric (cis/trans) isomers. restek.comresearchgate.net The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, provides a molecular fingerprint that allows for the unambiguous identification of each FAME, including methyl gadeladate. ocl-journal.orgshimadzu.com By comparing the retention time and mass spectrum to that of a known standard, this compound can be accurately identified and quantified. researchgate.net
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Setting | Purpose |
| Column | Polar capillary (e.g., HP-225, Rt-2560, SP-2560) ocl-journal.orgresearchgate.net | To separate FAME isomers based on polarity and boiling point. |
| Carrier Gas | Helium or Hydrogen thermofisher.comocl-journal.org | To transport the vaporized sample through the column. |
| Injection Mode | Split/Splitless | To introduce a precise amount of sample onto the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 250°C) mdpi.com | To elute FAMEs in order of their boiling points for separation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV ocl-journal.org | To fragment the FAME molecules into characteristic ions. |
| MS Detector | Quadrupole or Ion Trap thermofisher.com | To separate and detect ions based on their mass-to-charge ratio. |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) thermofisher.com | Full scan for identification; SIM for targeted, high-sensitivity quantification. |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches
While GC-MS is prevalent, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), offer alternative and complementary approaches for fatty acid analysis. These techniques are particularly useful for analyzing underivatized fatty acids or those that are thermally unstable.
In HPLC, separation is achieved by partitioning the analytes between a liquid mobile phase and a solid stationary phase. For fatty acids like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, often a mixture of acetonitrile, methanol, and water. Nonpolar compounds like fatty acids are retained longer on the column.
Detection in HPLC can be achieved through various detectors. Ultraviolet (UV) detection is possible for fatty acids with conjugated double bonds, but this compound, having an isolated double bond, shows poor UV absorbance at standard wavelengths. Therefore, derivatization with a UV-absorbing or fluorescent tag may be required. More powerfully, coupling HPLC to a mass spectrometer (LC-MS) provides high sensitivity and specificity without the need for derivatization, allowing for the direct analysis of free fatty acids.
UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved peak capacity, and much faster analysis times compared to conventional HPLC. UHPLC-MS is a state-of-the-art platform for lipidomics, capable of resolving complex mixtures of fatty acid isomers.
Multidimensional Gas Chromatography (GCxGC) for Complex Sample Resolution
For exceptionally complex samples where single-dimension GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful solution. nih.gov This technique employs two different capillary columns in series, connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them rapidly onto the second, shorter column for a second separation.
Typically, the first dimension column is a standard nonpolar column that separates analytes based on their boiling points. The second dimension column is a polar column that provides a different separation mechanism, for instance, based on polarity. This orthogonal separation results in a highly structured two-dimensional chromatogram with a significantly increased peak capacity, allowing for the resolution of co-eluting compounds from the first dimension.
In the context of this compound analysis, GCxGC can effectively separate its methyl ester from other C20:1 isomers and from interfering compounds in complex matrices like marine oils or biological tissues. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOF-MS provides a comprehensive platform for both the identification and quantification of fatty acids in intricate samples. nih.gov
Spectroscopic Characterization Methods for Research Applications
Spectroscopic methods are indispensable for the detailed structural investigation of isolated fatty acids like this compound, providing information that goes beyond simple identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR provide critical information.
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the protons on the carbon-carbon double bond (olefinic protons) are particularly diagnostic. They typically appear as a multiplet in the region of 5.3-5.4 ppm. The coupling constants between these protons can help confirm the trans stereochemistry of the double bond. Protons on the carbons adjacent to the double bond (allylic protons) resonate around 2.0 ppm, while the protons of the methylene (B1212753) groups in the long aliphatic chain form a broad, overlapping signal around 1.2-1.4 ppm. The terminal methyl group protons appear as a triplet near 0.9 ppm.
¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carboxyl carbon is the most deshielded, appearing around 180 ppm. The olefinic carbons of the double bond resonate in the 130-131 ppm range. The different methylene carbons along the chain can be resolved, providing further confirmation of the structure and the position of the double bond.
Table 2: Illustrative ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position | Expected Chemical Shift (ppm) |
| C1 (Carboxyl) | ~180.5 |
| C11, C12 (Olefinic) | ~130.8 |
| C2 | ~34.1 |
| C10, C13 (Allylic) | ~32.6 |
| C19 | ~22.7 |
| C20 (Methyl) | ~14.1 |
| Other CH₂ | 24.7 - 29.8 |
Note: Exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Conformational Studies
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and conformation of molecules.
Infrared (IR) Spectroscopy : In the IR spectrum of this compound, the key absorption bands include a strong C=O stretch from the carboxylic acid group at approximately 1710 cm⁻¹. The O-H stretch of the carboxylic acid appears as a very broad band in the 2500-3300 cm⁻¹ region. Crucially, the trans configuration of the double bond gives rise to a characteristic C-H out-of-plane bending vibration (wag) at around 965 cm⁻¹. This peak is a strong indicator of a trans fatty acid and is often used for their quantification in oils and fats.
Raman Spectroscopy : Raman spectroscopy provides complementary information. The C=C stretching vibration of the trans double bond in this compound appears as a strong band around 1670 cm⁻¹. The C=O stretch is typically weaker in Raman than in IR. Raman spectroscopy is particularly sensitive to the long hydrocarbon chain's conformation, with specific bands in the C-C stretching region (1000-1150 cm⁻¹) and the CH₂ twisting/rocking region (~1300 cm⁻¹) being indicative of the all-trans chain conformation in the solid state.
Sample Preparation and Derivatization Techniques for Enhanced Analytical Resolution
The analysis of this compound, a fatty acid, necessitates specific preparation to make it suitable for common analytical techniques like gas chromatography (GC). In their natural state, fatty acids are highly polar and can adhere to analytical equipment, leading to inaccurate results. To overcome this, a multi-step process involving extraction and derivatization is employed.
Sample Preparation:
The initial step involves extracting lipids, including this compound, from the sample matrix. The choice of extraction method depends on the sample type, which can range from foods and oils to biological tissues and fluids. who.intlipidmaps.orgresearchgate.net For solid samples like meats or fish, the edible portion is often chopped or minced and thoroughly mixed to ensure homogeneity. fao.org In some cases, to prevent fat separation during mixing, the sample may be frozen and crushed. fao.org For liquid samples such as plasma or saliva, centrifugation is often used to remove cellular debris and other particulates. lipidmaps.orgcreative-proteomics.com
Commonly used extraction techniques include:
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids, such as using an organic solvent to extract lipids from an aqueous sample. creative-proteomics.comorganomation.com
Solid-Phase Extraction (SPE): This technique is used to isolate lipids from a complex mixture by passing the sample through a solid adsorbent material.
Folch and Bligh & Dyer Methods: These are well-established liquid-liquid extraction procedures widely used for lipid extraction from biological samples. researchgate.netnih.gov They typically involve a chloroform (B151607) and methanol solvent system.
Acid/Alkali Hydrolysis: For solid samples, strong acids or alkalis can be used to break down the sample matrix and liberate the fatty acids. eurofinsus.com
After extraction, the solvent is typically evaporated to concentrate the lipid residue. lipidmaps.orgcreative-proteomics.com
Derivatization:
To enhance analytical resolution, particularly for GC analysis, the extracted fatty acids undergo derivatization. This chemical process converts the polar carboxylic acid group into a less polar and more volatile ester. This transformation is crucial for achieving good separation and sharp peaks during chromatographic analysis.
The most common derivatization method is transesterification , which converts fatty acids into Fatty Acid Methyl Esters (FAMEs) . eurofinsus.com This is typically achieved by reacting the lipid extract with an alcohol, most commonly methanol, in the presence of a catalyst.
Several catalysts can be used for this reaction:
Acid Catalysts: Boron trifluoride (BF3) in methanol is a widely used and effective reagent for preparing FAMEs. who.intmdpi.com The reaction is often heated to ensure completion. mdpi.com Acetyl chloride in methanol is another common acid catalyst. researchgate.netdiva-portal.org
Alkaline Catalysts: Potassium hydroxide (KOH) or sodium methoxide (B1231860) in methanol are also frequently employed for transesterification. researchgate.netdiva-portal.org
Another derivatization agent is pentafluorobenzyl bromide (PFBBr) , which converts fatty acids into PFB esters. lipidmaps.orgrsc.org This method is particularly useful for analysis by gas chromatography-mass spectrometry (GC-MS) with chemical ionization (CI), offering high sensitivity. rsc.org
The choice of derivatization method can influence the efficiency and accuracy of the analysis. For instance, a study comparing four different derivatization methods found that methylation with m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) was the least work-intensive and most accurate in terms of reproducibility and efficiency. rsc.org
Quantification and Validation Protocols in this compound Research
Accurate quantification of this compound and the validation of the analytical method are essential for producing reliable and reproducible research findings. These protocols ensure that the measurements are both precise and accurate.
Quantification:
The quantification of this compound, typically as its corresponding FAME, is most commonly performed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). eurofinsus.comdiva-portal.org
A key component of accurate quantification is the use of internal standards (IS) . An IS is a compound with similar chemical properties to the analyte but is not naturally present in the sample. nrel.gov It is added in a known amount to both the samples and the calibration standards before any preparation steps. lipidmaps.orgeurofinsus.com The use of an IS helps to correct for any variability that may occur during sample preparation, extraction, and analysis. eurofinsus.comnrel.gov
Commonly used internal standards for fatty acid analysis include odd-chain fatty acids or their triglyceride forms, such as:
Triheneicosanoin (21:0 TAG) who.intfujifilm.com
Heptadecanoic acid (C17:0) fujifilm.com
Tridecanoic acid (C13:0) nih.govnrel.gov
Nonadecanoic acid (C19:0) nih.goveurofinsus.com
Deuterated fatty acids, such as oleic acid (d2), are also used as internal standards, particularly in mass spectrometry-based methods. lipidmaps.org
Calibration curves are generated by analyzing a series of standard solutions containing known concentrations of this compound (or its FAME) and the internal standard. lipidmaps.orgjapsonline.com The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte to create the calibration curve. lipidmaps.org This curve is then used to determine the concentration of this compound in the unknown samples.
Method Validation:
To ensure the reliability of an analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). japsonline.comdemarcheiso17025.com The validation process assesses several key parameters:
Specificity: This ensures that the analytical signal is solely from the analyte of interest (this compound) and not from other components in the sample matrix, such as impurities or other fatty acid isomers. europa.eu Specificity can be demonstrated by achieving baseline separation of the analyte peak from other peaks in the chromatogram. who.int
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a specific range. japsonline.comeuropa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear. europa.eu
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is detected is calculated. japsonline.comeuropa.eu
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. demarcheiso17025.comeuropa.eu
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. diva-portal.orgeuropa.eu
Reproducibility: The precision obtained between different laboratories. europa.eu
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. japsonline.comeuropa.eu The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsonline.comeuropa.eu These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.govdemarcheiso17025.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ikev.org
The use of Certified Reference Materials (CRMs) , which are materials with a known and certified concentration of the analyte, is also crucial for validating the accuracy of a method. who.intsigmaaldrich.com Organizations like the American Oil Chemist's Society (AOCS) provide such materials. who.intaocs.org
The following tables provide examples of validation parameters from fatty acid analysis research:
Table 1: Example of Linearity and Detection Limits for Fatty Acid Analysis This is an example table created from data in the text. It does not represent a specific study but illustrates the typical parameters.
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| Gallic Acid | 0.5 - 50 | 0.9994 | 0.0178 | 0.0539 |
Data derived from a study on Gallic Acid, illustrating typical validation parameters that would be determined for this compound analysis. japsonline.com
Table 2: Example of Precision Data for Fatty Acid Analysis This is an example table created from data in the text. It does not represent a specific study but illustrates the typical parameters.
| Precision Type | Analyte | %RSD |
|---|---|---|
| Repeatability | Gallic Acid | 1.26% |
| Intra-day | Gallic Acid | 0.48% - 0.95% |
| Inter-day | Gallic Acid | 0.80% - 1.83% |
Data derived from a study on Gallic Acid, illustrating typical validation parameters that would be determined for this compound analysis. japsonline.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Oleic acid |
| Triheneicosanoin |
| Heptadecanoic acid |
| Tridecanoic acid |
| Nonadecanoic acid |
| Boron trifluoride |
| Acetyl chloride |
| Potassium hydroxide |
| Sodium methoxide |
| Pentafluorobenzyl bromide |
| m-(trifluoromethyl)phenyltrimethylammonium hydroxide |
| Chloroform |
| Methanol |
Mechanistic Investigations of Gadelaidic Acid S Biological Roles and Cellular Interactions Non Human/non Clinical Focus
Molecular Docking and Target Identification Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianjpr.comnih.gov This method is instrumental in identifying potential biological targets for compounds like gadelaidic acid by simulating the interaction between the ligand (this compound) and various protein targets. asianjpr.comnih.gov
Protein-Ligand Interaction Analysis
Protein-ligand interaction analysis reveals how a compound like this compound binds to a specific protein target. This involves identifying the types of bonds formed, such as hydrogen bonds and hydrophobic interactions, and the specific amino acid residues involved in the binding. core.ac.uknih.gov While specific molecular docking studies detailing the precise interactions of this compound with its protein targets are often part of broader network pharmacology analyses, the approach is fundamental to understanding its mechanism of action. researchgate.netnih.gov For instance, in studies of complex herbal mixtures where this compound is a component, molecular docking is used to verify the binding of key compounds to core targets identified through network analysis. wjgnet.comwjgnet.com This analysis provides insights into the stability and specificity of the interaction, which are crucial for the compound's biological activity. core.ac.uknih.gov
Computational Approaches for Binding Affinity Prediction
Computational methods are employed to predict the binding affinity between a ligand and a protein, which is a measure of the strength of their interaction. frontiersin.orgtum.de These predictions are often expressed as a binding energy value, with lower values typically indicating a stronger and more stable interaction. ijmrhs.com
In several network pharmacology studies, this compound has been identified as an active component of traditional medicinal formulas. researchgate.netnih.gov Subsequent molecular docking analyses within these studies have predicted its binding affinities with various protein targets. For example, one study indicated that this compound exhibited a high binding affinity with key targets, suggesting a potential therapeutic role. researchgate.net Another computational study predicted the binding energy of this compound with its protein targets, although the specific energy values were not detailed in the abstract. aging-us.com The prediction of binding affinity is a critical step in drug discovery and helps to prioritize compounds for further experimental validation. frontiersin.orgbiorxiv.org
Network Pharmacology-Based Exploration of Action Mechanisms
Network pharmacology is an approach that combines pharmacology with network biology to understand the complex interactions between drugs, their targets, and biological networks. nih.govamegroups.org This methodology is particularly useful for elucidating the mechanisms of action of compounds like this compound, which may interact with multiple targets within a biological system.
Identification of Potential Biological Targets
Through network pharmacology, a multitude of potential biological targets for this compound have been identified. These studies often begin by screening databases to find proteins that are predicted to interact with the compound. frontiersin.org For instance, in the context of various traditional Chinese medicine formulas, this compound has been associated with a range of protein targets. One study identified AKT1 as a potential target of this compound. figshare.com Another investigation highlighted NCOA2 as a target. medsci.org Broader network analyses have implicated this compound in interacting with numerous targets, although they are often presented as part of a larger set of interactions for a complex mixture. aging-us.comajol.info These computational predictions provide a foundation for further experimental verification of these interactions.
Table 1: Potential Biological Targets of this compound Identified Through Network Pharmacology
| Target Protein | Study Context |
| AKT1 | Depression frontiersin.org, Functional Dyspepsia nih.gov |
| NCOA2 | COVID-19 medsci.org |
This table is based on computational predictions from network pharmacology studies and does not represent experimentally validated interactions.
Gene Ontology (GO) Enrichment Analysis in Functional Pathway Delineation
Gene Ontology (GO) enrichment analysis is a bioinformatic method used to interpret large sets of genes by categorizing them into functional groups based on their associated biological processes, cellular components, and molecular functions. geneontology.orgmdpi.com When applied to the potential targets of this compound, GO analysis helps to elucidate the biological pathways and functions that this compound may modulate.
For example, in a study investigating a traditional Chinese medicine formula for psoriasis, of which this compound is a component, GO analysis of the target genes revealed enrichment in biological activities such as transcription factor DNA binding and cytokine receptor binding. wjgnet.com Another study on a formula for gastric carcinoma, also containing this compound, showed enrichment in biological processes like cell apoptosis and protein kinase binding. aging-us.com These findings suggest that this compound may be involved in regulating fundamental cellular processes like gene transcription, cell signaling, and apoptosis.
Table 2: Examples of Enriched GO Terms for Targets Associated with this compound-Containing Formulas
| GO Category | Enriched Term | Study Context |
| Biological Process | Response to lipopolysaccharide | Gastric Carcinoma aging-us.com |
| Biological Process | Apoptotic signaling pathway | Gastric Carcinoma aging-us.com |
| Biological Process | Regulation of cytokine production | Cutaneous Squamous Cell Carcinoma amegroups.cn |
| Molecular Function | Transcription factor DNA binding | Psoriasis wjgnet.com |
| Molecular Function | Cytokine receptor binding | Psoriasis wjgnet.com |
| Molecular Function | Protein kinase binding | Gastric Carcinoma aging-us.com |
| Cellular Component | Membrane raft | Psoriasis wjgnet.com, Gastric Carcinoma aging-us.com |
This table presents examples of GO terms found to be enriched in studies of complex formulas containing this compound. The specific contribution of this compound to the enrichment of these terms requires further investigation.
Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Mapping for Systemic Effects
The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system, such as the cell, the organism, and the ecosystem, from molecular-level information. genome.jpgenome.jp KEGG pathway mapping helps to identify the signaling pathways and metabolic routes in which the targets of a compound are involved, providing a systemic view of its potential effects.
In studies of multi-component herbal formulas that include this compound, KEGG pathway analysis has pointed to the involvement of its targets in several key signaling pathways. For instance, research on a formula for gastric carcinoma identified the PI3K/Akt and MAPK signaling pathways as being significantly enriched. aging-us.com Similarly, a study on functional dyspepsia highlighted the HIF-1, MAPK, and VEGF signaling pathways. nih.govsemanticscholar.org These pathways are crucial in regulating cell proliferation, survival, and inflammation, suggesting that this compound may exert its biological effects by modulating these complex networks.
Table 3: Examples of Enriched KEGG Pathways for Targets Associated with this compound-Containing Formulas
| KEGG Pathway | Study Context |
| PI3K/Akt signaling pathway | Gastric Carcinoma aging-us.com |
| MAPK signaling pathway | Gastric Carcinoma aging-us.com, Functional Dyspepsia nih.govsemanticscholar.org |
| HIF-1 signaling pathway | Functional Dyspepsia nih.govsemanticscholar.org |
| VEGF signaling pathway | Functional Dyspepsia semanticscholar.org |
This table showcases KEGG pathways identified as significant in network pharmacology studies of complex formulas containing this compound. The precise role of this compound within these pathways warrants more focused research.
Protein-Protein Interaction (PPI) Network Construction and Analysis
The investigation of this compound's role within complex biological systems has been aided by the use of network pharmacology, a methodology that integrates data from multiple sources to predict interactions between chemical compounds and protein targets. nih.govnih.gov In silico studies have identified this compound as a potential bioactive component in multi-herb formulations, linking it to a wide array of protein targets. nih.govaging-us.com
To understand these complex interactions, protein-protein interaction (PPI) networks are constructed using databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins). nih.govmedsci.orggithub.io These networks map the relationships between proteins targeted by specific compounds. For instance, in analyses of traditional medicine formulations, this compound was identified as one of several active ingredients. The protein targets associated with these ingredients were used to build a PPI network, revealing clusters of highly interconnected proteins, often referred to as hub nodes. frontiersin.org
Analysis of these networks often involves identifying key proteins with high degrees of connectivity, which are hypothesized to be critical for the observed biological effects. For example, in one study, the PPI network constructed from the targets of a multi-component formula that included this compound identified hub proteins such as AKT1, TP53, and VEGFA. frontiersin.org These analyses suggest that this compound, in concert with other compounds, may influence broad biological processes by interacting with a complex network of proteins rather than a single target. nih.govfrontiersin.org The construction of such networks allows for a systems-level understanding of potential biological activities, moving beyond single-target interactions. nih.gov
| Study Focus | Key Finding | Implicated Hub Proteins | Reference |
| Multi-herb Formulation Analysis | This compound identified as a bioactive ingredient with multiple potential protein targets. | AKT1, TP53, VEGFA | frontiersin.org |
| Rotavirus Enteritis Model | This compound is part of a formulation targeting 366 proteins involved in various signaling pathways. | Serotonin receptors, Adrenergic receptors, Dopamine receptors | nih.gov |
| General Network Pharmacology | PPI networks are used to visualize and analyze the complex interactions between compounds and protein targets. | N/A | nih.govgithub.io |
Investigation of Cellular Signaling Pathways Modulated by this compound
This compound has been implicated in the modulation of several cellular signaling pathways, primarily through its role as a fatty acid. nih.govfrontiersin.org Research, often within the context of complex mixtures, suggests its involvement in pathways crucial for metabolic regulation and cellular communication. frontiersin.orgsemanticscholar.org For instance, network pharmacology analyses have linked this compound to pathways such as neuroactive ligand-receptor interaction and the PI3K-Akt signaling pathway. nih.govfrontiersin.org These computational approaches provide a framework for understanding how a single compound might exert influence over multiple, interconnected cellular processes. frontiersin.orgmdpi.com
This compound's influence on lipid metabolism is intrinsically linked to the function of Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.gov SREBPs are key transcription factors that regulate the expression of genes involved in the synthesis of fatty acids and cholesterol. nih.govwikipedia.org The SREBP system, particularly SREBP-1, is a central regulator of fatty acid metabolism. nih.govwikipathways.org When cellular sterol levels are low, SREBPs are processed and translocated to the nucleus, where they bind to sterol regulatory elements (SREs) in the promoters of target genes, activating their transcription. wikipedia.orgmdpi.com
While direct studies on this compound's specific modulation of SREBP activity are limited, the broader class of monounsaturated fatty acids, to which this compound belongs, is known to influence these pathways. The synthesis and regulation of monounsaturated fatty acids are tightly controlled processes involving enzymes whose expression is, in part, governed by SREBPs. nih.govnih.gov For example, SREBP-1 upregulates the genes required for fatty acid synthesis. nih.gov Therefore, fluctuations in the cellular pool of specific fatty acids like this compound could potentially feedback to modulate SREBP activity, although the precise mechanisms remain an area for further investigation.
Fatty acids can act as signaling molecules by interacting with various receptors, including nuclear receptors and G protein-coupled receptors. plos.orgnih.gov A key family of nuclear receptors involved in lipid metabolism is the Peroxisome Proliferator-Activated Receptors (PPARs), which exist in three main isotypes: PPARα, PPARβ/δ, and PPARγ. smw.chnih.gov These ligand-activated transcription factors are activated by fatty acids and their derivatives, subsequently regulating genes involved in lipid catabolism and storage. nih.govsmw.ch
PPARα is primarily involved in stimulating the β-oxidation (breakdown) of fatty acids. nih.gov
PPARγ is a master regulator of adipogenesis (fat cell differentiation) and promotes lipid storage. nih.govsmw.ch
PPARβ/δ has a more ubiquitous expression and is implicated in increasing lipid catabolism in muscle and adipose tissue. smw.ch
While various fatty acids are known natural ligands for PPARs, specific high-affinity binding studies with this compound are not extensively detailed in the available literature. However, as a long-chain monounsaturated fatty acid, it is plausible that this compound could interact with one or more PPAR isotypes, thereby influencing the transcriptional regulation of lipid metabolism genes. plos.orgnih.gov Other potential receptor interactions could involve neuroactive ligand-receptor pathways, as suggested by network pharmacology studies. nih.govscispace.com
This compound, as a fatty acid, is both a substrate for and a potential modulator of various enzymes involved in lipid metabolism. jfda-online.comresearchgate.net One of the most critical enzymes in fatty acid metabolism is Stearoyl-CoA Desaturase (SCD). nih.govplos.org
Stearoyl-CoA Desaturase (SCD): SCD is an enzyme located in the endoplasmic reticulum that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.gov It introduces a double bond at the delta-9 position of fatty acyl-CoA substrates. Its preferred substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively. nih.govplos.org The ratio of these products to their substrates (e.g., 18:1/18:0) is often used as an indirect measure of SCD activity. plos.org
Other enzymes that could potentially be modulated by this compound include those involved in fatty acid elongation and esterification into complex lipids like triglycerides and phospholipids. atamanchemicals.com For instance, some eicosenoic acid isomers have been shown to inhibit enzymes like glycerophosphate acyltransferase in cell models. atamanchemicals.com
| Enzyme | Function | Potential Modulation by Fatty Acids | Key Substrates |
| Stearoyl-CoA Desaturase (SCD) | Catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.gov | Activity and expression are regulated by dietary fats and genetic factors. plos.orgresearchgate.net | Palmitoyl-CoA, Stearoyl-CoA |
| Xanthine (B1682287) Oxidase (XO) | Catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. | Some fatty acids have shown inhibitory effects in in vitro assays. researchgate.netmdpi.com | Xanthine, Hypoxanthine |
| α-Glucosidase | Breaks down complex carbohydrates into simple sugars. | Various fatty acids have demonstrated inhibitory potential in studies. researchgate.net | Complex Carbohydrates |
Exploration of Potential Receptor Interactions
In Vitro and In Silico Models for Studying Biological Effects
In vitro and in silico models are indispensable for dissecting the specific biological and cellular effects of compounds like this compound. aging-us.comtebubio.com In silico approaches, such as the network pharmacology studies previously mentioned, allow for the large-scale prediction of potential protein targets and pathway involvement. nih.govsemanticscholar.orgamegroups.cn These computational models serve to generate hypotheses that can then be tested using targeted in vitro methods. semanticscholar.org
Cell-based assays are fundamental tools for investigating the functional and physiological responses of living cells to external stimuli, such as treatment with a specific fatty acid. tebubio.combmglabtech.com These assays provide more biologically relevant data than simple biochemical assays by assessing complex interactions within a living system. mdpi.com
For a compound like this compound, a variety of cell-based assays can be employed to gain mechanistic insights:
Lipid Accumulation Assays: To study the influence of this compound on lipid metabolism, cell lines like 3T3-L1 pre-adipocytes are often used. atamanchemicals.comtebubio.com These cells can be differentiated into adipocytes, and upon treatment with fatty acids, changes in intracellular triglyceride accumulation can be quantified, often using specific dyes like Oil Red O. For example, eicosenoic acid has been shown to increase triglyceride accumulation in 3T3-L1 cells. atamanchemicals.com
Cell Proliferation and Viability Assays: Assays using reagents like alamarBlue or BrdU can determine the effect of this compound on cell growth. nih.gov These are crucial for distinguishing between specific modulatory effects and general cytotoxicity. Dose-response studies are typically performed to establish concentrations at which the compound affects cell function without causing cell death. nih.gov
Reporter Gene Assays: To investigate the activation of specific signaling pathways, reporter gene assays are used. For instance, to test the interaction with PPARs, cells can be transfected with a plasmid containing a PPAR-responsive element linked to a reporter gene (e.g., luciferase). An increase in luciferase activity upon treatment with this compound would indicate activation of the PPAR pathway. plos.org
Fatty Acid Uptake Assays: Cell-based assays can directly measure the uptake of fatty acids. For example, 3T3-L1 cells can be incubated with the fatty acid of interest, and the amount taken up by the cells can be quantified over time. google.com
These cell-based models provide a controlled environment to explore the direct effects of this compound on cellular processes, validate targets identified through in silico methods, and elucidate the molecular mechanisms underlying its biological roles. mdpi.com
Computational Predictive Models for Biochemical Interactions
Computational modeling serves as a powerful tool in modern biochemistry to predict and analyze the interactions between small molecules, like this compound, and biological macromolecules. These in silico approaches, including molecular docking and reverse screening, provide valuable insights into potential biological targets and mechanisms of action at a molecular level, guiding further experimental validation.
Molecular docking simulations are a primary method used to predict the binding affinity and orientation of a ligand within the active site of a target protein. ekb.eg Such studies have been employed to investigate the interaction of this compound with various proteins. In one computational screening study, the binding energy of this compound with the main protease (Mpro) of a virus, a critical enzyme for viral replication, was calculated. The study also determined its binding energy with two other molecular targets. aging-us.com The binding energy values indicate the stability of the ligand-protein complex, with more negative values suggesting a stronger interaction.
Table 1: Molecular Docking Binding Energies of this compound with Predicted Protein Targets
| Target Protein | Binding Energy (kJ/mol) |
|---|---|
| Mpro | -34.1794 aging-us.com |
| Target 2 | -30.8096 aging-us.com |
| Target 3 | -29.8468 aging-us.com |
This table presents the calculated binding energies from a molecular docking study, indicating the predicted affinity of this compound for different protein targets.
In addition to predicting interactions with known targets, computational methods can be used to identify potential new biological targets for a given compound through techniques like reverse molecular docking. semanticscholar.orgfrontiersin.org In such computational screenings, this compound has been characterized by various molecular descriptors that are crucial for predicting its behavior in biological systems. These descriptors help in understanding its potential for interaction with a wide array of proteins. amegroups.cn
Table 2: Computed Molecular Descriptors for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight (MW) | 310.58 | amegroups.cn |
| ALogP | 30.7 | amegroups.cn |
| Hydrogen Bond Donor (HDon) | 0.2 | amegroups.cn |
This table outlines key physicochemical properties of this compound used in computational models to predict its biochemical interactions.
These computational predictions are foundational in the non-human/non-clinical investigation of this compound's biological roles. They provide a rational basis for prioritizing further research, for instance, by identifying enzymes or receptors that may be modulated by this fatty acid, thereby offering a roadmap for subsequent in vitro and in vivo studies to elucidate its cellular functions. mdpi.com
Synthetic Chemistry and Biotechnological Production Approaches for Research Purposes
Strategies for Gadelaidic Acid Chemical Synthesis
The chemical synthesis of this compound, or (E)-icos-9-enoic acid, requires methods that can reliably establish the trans (E) configuration of the double bond at the C9 position. nih.govokstate.edu This involves stereoselective olefination reactions and various functional group manipulations.
Creating the specific trans double bond is the most critical step in synthesizing this compound. Several organic chemistry reactions can achieve this with high stereoselectivity.
Wittig Reaction : The Wittig reaction is a widely used method for creating carbon-carbon double bonds. To favor the formation of a trans-alkene, unstabilized ylides are often used under salt-free conditions. For this compound, this would involve reacting an appropriate nine-carbon aldehyde with an eleven-carbon phosphonium (B103445) ylide. The geometry of the resulting alkene can be influenced by the choice of reagents and reaction conditions. researchgate.net
Julia-Kocienski Olefination : This olefination protocol is another powerful method for synthesizing alkenes and is known to produce trans isomers with high selectivity. This reaction involves the coupling of a sulfone with an aldehyde or ketone.
Knoevenagel Condensation : A modified Knoevenagel condensation can be employed for the regio- and stereoselective synthesis of (E)-β,γ-unsaturated acids. lookchem.com This method uses N-methylmorpholine (NMM) as a catalyst to react aliphatic aldehydes with malonic acid under solvent-free conditions, yielding products with high E-stereoselectivity. lookchem.com While this directly produces a β,γ-unsaturated acid, variations of condensation reactions are a cornerstone of fatty acid synthesis.
| Synthesis Method | Key Reagents | Typical Stereoselectivity | Description |
| Wittig Reaction | Phosphonium ylide, Aldehyde | Variable, can be tuned for trans | A reaction between an aldehyde or ketone and a triphenyl phosphonium ylide to create an alkene. Salt-free conditions often favor the trans isomer. researchgate.net |
| Julia-Kocienski Olefination | Phenyltetrazolyl sulfone, Aldehyde, Base | High trans selectivity | A modified Julia olefination that provides excellent E-selectivity in the formation of disubstituted alkenes. |
| Knoevenagel Condensation | Aldehyde, Malonic Acid, N-methylmorpholine (NMM) | High trans selectivity | A condensation reaction that can be adapted for the stereoselective synthesis of E-unsaturated acids under specific catalytic conditions. lookchem.com |
This table provides a summary of common stereoselective olefination reactions applicable to the synthesis of trans-fatty acids.
The synthesis of a long-chain fatty acid like this compound is a multistep process that relies on a variety of fundamental functional group transformations. csic.eswikipedia.org These reactions are used to build the carbon skeleton and manipulate the carboxylic acid head group.
Key transformations include:
Esterification and Hydrolysis : Carboxylic acids are often converted to esters to protect the acid group during other reaction steps or to facilitate purification. solubilityofthings.com The ester can then be hydrolyzed back to the free carboxylic acid in the final step of the synthesis. solubilityofthings.com
Oxidation and Reduction : These reactions are crucial for interconverting functional groups. solubilityofthings.com For example, an alcohol can be oxidized to an aldehyde, which is a necessary precursor for olefination reactions like the Wittig reaction. Conversely, carboxylic acids or esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride. solubilityofthings.com
Carbon-Carbon Bond Formation : Besides olefination, other reactions like Grignard reactions or coupling reactions are used to extend the carbon chain to achieve the desired 20-carbon length of this compound. sigmaaldrich.com
Stereoselective Synthesis of Trans-Eicosenoic Acids
Biotechnological Approaches for this compound Production
Biotechnological methods offer an alternative to chemical synthesis, utilizing microorganisms or their enzymes to produce fatty acids from renewable feedstocks. nih.govresearchgate.net
Microbial fermentation is a process where microorganisms like bacteria and yeast convert simple substrates, such as sugars, into valuable products, including fatty acids. susupport.comcolostate.edu Model organisms are often engineered to optimize the production of specific fatty acids.
Escherichia coli : As a well-characterized bacterium with a vast genetic toolkit, E. coli is a common host for producing fatty acids. nih.govmdpi.com Its fatty acid metabolism is well-understood, making it a suitable candidate for engineering. nih.gov
Saccharomyces cerevisiae : This yeast is another popular choice due to its robustness, tolerance to industrial fermentation conditions, and its status as a GRAS (Generally Regarded As Safe) organism. aimspress.comnih.gov
Oleaginous Yeasts : Species like Yarrowia lipolytica are naturally capable of accumulating high levels of lipids and are being engineered for the overproduction of free fatty acids. frontiersin.org
The fermentation process itself involves cultivating the selected microbial strain in a bioreactor with a controlled supply of nutrients (e.g., glucose), temperature, and pH. gcwgandhinagar.com
To maximize the production of a target fatty acid like this compound, microbial hosts are genetically modified using metabolic engineering techniques. aimspress.comresearchgate.net
Common strategies include:
Enhancing Precursor Supply : Increasing the intracellular pool of precursors like acetyl-CoA and malonyl-CoA is a critical step. This is often achieved by overexpressing key enzymes such as acetyl-CoA carboxylase (ACC). aimspress.comfrontiersin.org
Blocking Competing Pathways : To channel more carbon toward fatty acid synthesis, competing metabolic pathways are often blocked or deleted. A primary target is the β-oxidation pathway, which is responsible for fatty acid degradation. frontiersin.org
Expressing Heterologous Enzymes : To produce non-native fatty acids, genes from other organisms can be introduced. For the production of trans fatty acids, a key strategy is the expression of a cis-trans isomerase enzyme, such as Cti from Pseudomonas aeruginosa. researchgate.net This enzyme can convert native cis-unsaturated fatty acids into their trans isomers.
Improving Product Tolerance and Secretion : Engineering the cell membrane can increase the microbe's tolerance to the fatty acid product, which can be toxic at high concentrations. researchgate.net
| Engineering Strategy | Target/Method | Host Organism Example | Desired Outcome |
| Push Strategy | Overexpression of acetyl-CoA carboxylase (Acc1) | Saccharomyces cerevisiae, Yarrowia lipolytica | Increased supply of malonyl-CoA precursor for fatty acid synthesis. aimspress.comfrontiersin.org |
| Block Strategy | Deletion of genes in the β-oxidation pathway (e.g., fad genes) | Escherichia coli | Prevents degradation of the fatty acid product, increasing net yield. nih.gov |
| Pull Strategy | Expression of a heterologous thioesterase | Yarrowia lipolytica | Enhances the hydrolysis of acyl-CoA to release free fatty acids. frontiersin.org |
| Novel Functionality | Expression of cis-trans isomerase (Cti) from Pseudomonas aeruginosa | Escherichia coli | Conversion of endogenous cis-unsaturated fatty acids to trans-unsaturated fatty acids. researchgate.net |
This table summarizes key metabolic engineering strategies used to enhance fatty acid production in microbial hosts.
Enzymatic methods involve using isolated enzymes as biocatalysts to perform specific chemical transformations. researchgate.netcsic.es This approach can offer high specificity and mild reaction conditions. For producing this compound, a key enzymatic step would be the isomerization of its cis isomer, gadoleic acid.
An important example is the use of a cis-trans isomerase, which can be produced recombinantly and used to convert a feed of oleic acid (a C18:1 cis-fatty acid) or gadoleic acid (C20:1 cis) into their corresponding trans isomers, elaidic acid and this compound, respectively. researchgate.net Enzyme membrane reactors (EMRs) represent a technology that could be applied to continuously produce such products by retaining the enzyme while allowing the substrate and product to flow through. mdpi.com While most industrial applications of fatty acid-modifying enzymes focus on lipases for transesterification, research into other enzymes like peroxygenases (for hydroxylation) and isomerases highlights the potential for creating novel fatty acid structures through biocatalysis. researchgate.netrroij.com
Metabolic Engineering Strategies for Enhanced Yields
Novel Catalyst Development for this compound Synthesis
The synthesis of this compound with high isomeric purity presents a significant challenge. Traditional methods often result in mixtures of cis/trans isomers and positional isomers. Modern catalyst development aims to overcome these limitations by providing more selective and efficient synthetic routes. Key areas of innovation include advancements in olefin metathesis, selective hydrogenation, and biocatalysis.
Olefin Metathesis Catalysts
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high stereocontrol. The development of well-defined ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, has been pivotal. These catalysts are known for their tolerance to various functional groups, making them suitable for complex molecules like fatty acids. mdpi.comatamanchemicals.com
For the synthesis of this compound, a potential cross-metathesis strategy would involve the reaction of 1-decene (B1663960) with methyl 11-decenoate, followed by hydrolysis. The catalyst's role is crucial in controlling the E/Z selectivity of the newly formed double bond. Research into second and third-generation Grubbs catalysts has focused on modifying the N-heterocyclic carbene (NHC) ligands to fine-tune steric and electronic properties, thereby enhancing selectivity and activity. organic-chemistry.org For instance, ruthenium catalysts with bulky NHC ligands have shown improved efficiency in the cross-metathesis of sterically hindered olefins. organic-chemistry.org While specific studies on this compound are limited, research on analogous long-chain fatty esters provides insight into potential catalyst performance.
Table 1: Representative Performance of Ruthenium Metathesis Catalysts in the Cross-Metathesis of Fatty Acid Esters This table is illustrative and based on data from similar reactions due to the lack of specific data for this compound.
| Catalyst | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Conversion (%) | Selectivity (E/Z) |
|---|---|---|---|---|---|
| Grubbs 2nd Gen. | Ethyl Oleate | cis-1,4-Diacetoxy-2-butene | 2.5 | High | Not Specified |
| Hoveyda-Grubbs 2nd Gen. | Eugenol Acetate | cis-1,4-Dichloro-2-butene | 2.5 | High | 87-96% (for CM product) |
| Ru-Catalyst (anti-isomer) | Ethyl Oleate | cis-1,4-Diacetoxy-2-butene | 2.5 | Low | Not Specified |
| Ru-Catalyst (syn-isomer) | Ethyl Oleate | cis-1,4-Diacetoxy-2-butene | 2.5 | High | 96% (for CM product) |
Data derived from studies on the cross-metathesis of other renewable fatty acid esters. mdpi.com
Selective Hydrogenation Catalysts
Partial hydrogenation of polyunsaturated fatty acids is a common industrial process, but it often yields a broad distribution of isomers. nih.gov The development of novel catalysts for selective hydrogenation aims to produce specific trans isomers like this compound from corresponding cis isomers (gadoleic acid) or polyunsaturated precursors.
Innovations in this area include the use of bimetallic catalysts and modified catalyst supports. For instance, palladium-based catalysts are known for their activity in hydrogenation. sigmaaldrich.com Modifying these with a second metal or using specific supports can alter the selectivity. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is a classic example of a catalyst designed for selective hydrogenation, specifically for the semi-hydrogenation of alkynes to cis-alkenes, but modifications could potentially favor trans-alkene formation. sigmaaldrich.com Research on Ni-based bimetallic catalysts, such as Ni-Sn and Ni-P alloys, has shown that the addition of a second metal can significantly alter the electronic properties and geometry of the active sites, leading to improved selectivity in the hydrogenation of unsaturated bonds. mdpi.com
Table 2: Illustrative Data for Selective Hydrogenation of Vegetable Oils using a Lindlar Catalyst This table demonstrates typical outcomes for selective hydrogenation of related fatty acids.
| Parameter | Condition | Linoleic Acid (C18:2) Conversion (%) | Linolenic Acid (C18:3) Conversion (%) | Oleic Acid (C18:1) Selectivity (%) |
|---|---|---|---|---|
| Pressure | 0.4 MPa | 84.6 | 90.1 | 88.4 |
| Temperature | 180 °C | 84.6 | 90.1 | 88.4 |
| Catalyst Amount | 4 mg/mL oil | 84.6 | 90.1 | 88.4 |
Data adapted from a study on the selective hydrogenation of canola and sunflower oils. sigmaaldrich.com
Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as lipases and isomerases, can operate under mild conditions and exhibit high stereospecificity. For the synthesis of this compound, a potential biocatalytic route could involve the isomerization of gadoleic acid. While specific isomerases for this transformation are not yet commercially established, the field of enzyme engineering is rapidly advancing.
Another approach is the use of whole-cell biocatalysts. Microorganisms can be engineered to produce specific fatty acids. For example, strains of Saccharomyces cerevisiae have been engineered to produce adipic acid from glucose. researchgate.net A similar strategy could theoretically be developed for this compound by introducing the necessary enzymatic pathways for chain elongation and desaturation with trans-selectivity. Research in this area is focused on discovering and engineering enzymes with the desired activity and substrate specificity.
Table 3: Examples of Biocatalytic Production of Related Chemicals This table provides examples of yields from biocatalytic processes for other valuable chemicals, indicating the potential of this approach.
| Biocatalyst | Substrate | Product | Yield |
|---|---|---|---|
| Sucrose Phosphorylase | Sucrose + Glycerol | α-Glucosylglycerol | 90% |
| Engineered S. cerevisiae | Glucose | Adipic Acid | 2.0-2.2 mg/L |
| Alcohol Oxidase / Lysine | Butyraldehyde + Nitromethane | Dinitroalkane | 71% |
Data from studies on the production of various biochemicals. researchgate.netftb.com.hrchemrxiv.org
Advanced Research Methodologies and Theoretical Frameworks in Gadelaidic Acid Studies
Systems Biology Approaches to Comprehending Gadelaidic Acid's Role
Systems biology offers a powerful lens for understanding the intricate network of interactions involving this compound within a biological system. frontiersin.org This approach integrates large-scale quantitative data from various biomolecules to unravel the complex interplay of genes, proteins, and metabolites. frontiersin.orgmdpi.com The goal is to move from a reductionist view to a comprehensive understanding of how cellular components work together. nih.gov
Integration of Omics Data (e.g., Lipidomics, Proteomics)
A key strategy in systems biology is the integration of multiple "omics" datasets, such as lipidomics and proteomics. nih.gov This multi-omics approach provides a more complete picture of cellular function by connecting changes at different molecular levels. mdpi.comagronomyjournals.com
Proteomics involves the large-scale study of proteins. mdpi.com By identifying and quantifying proteins in a sample, proteomics can reveal which enzymes and pathways are involved in the metabolism and signaling functions of this compound. nih.govmdpi.com Integrating lipidomic and proteomic data can establish correlations between the abundance of this compound-containing lipids and the expression levels of specific proteins. nih.govrcsi.com This can help identify key proteins that regulate or are regulated by this compound. For example, an increase in this compound levels might be correlated with the upregulation of enzymes involved in its synthesis or incorporation into complex lipids. nih.gov
The integration of these omics datasets can be achieved through various computational and bioinformatic tools that help to identify patterns and relationships that would be missed by analyzing each dataset in isolation. mdpi.comnih.gov
Development of Predictive Models for Biological Outcomes
A major goal of systems biology is to develop predictive models that can forecast biological outcomes based on molecular data. lizard.bionih.gov These models are built using data from omics studies and can help to understand how perturbations in the levels of molecules like this compound might affect cellular processes or disease progression. cas.orggsconlinepress.com
Predictive modeling often employs machine learning algorithms to analyze large and complex datasets. gatech.edu For example, a model could be trained on lipidomic and proteomic data from healthy and diseased tissues to identify a molecular signature, including specific levels of this compound, that is predictive of disease. lizard.bio These models can then be used to stratify patients, predict treatment responses, or identify new therapeutic targets. gsconlinepress.com The development of such models relies on high-quality, comprehensive datasets and rigorous validation to ensure their accuracy and reliability. nih.govgatech.edu
In Silico Modeling and Simulation Techniques
In silico modeling, which utilizes computer simulations, has become an indispensable tool in modern biological research, offering insights that are often difficult or impossible to obtain through traditional experimental methods alone. nih.govnih.gov These computational approaches allow for the detailed investigation of molecular interactions and the prediction of biological activities. nih.gov
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. researchgate.net In the context of this compound, MD simulations can provide atomic-level insights into its behavior and interactions within biological membranes and with proteins. researchgate.netu-tokyo.ac.jp
By simulating the movements of this compound within a lipid bilayer, researchers can understand how its presence affects membrane properties such as fluidity and stability. iomcworld.org These simulations can also model the binding of this compound to specific proteins, revealing the key amino acid residues involved in the interaction and the conformational changes that occur upon binding. plos.org This information is crucial for understanding how this compound exerts its biological effects, for instance, by modulating the activity of a receptor or an enzyme. nih.gov The insights gained from MD simulations can guide the design of new experiments and help to interpret experimental data. plos.org
Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Prediction
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to predict the biological activity of a chemical compound based on its molecular structure. wikipedia.org QSAR models are mathematical equations that relate the chemical's structural or physicochemical properties to its biological activity. wikipedia.orgdovepress.com
For this compound, QSAR analysis could be used to predict its potential biological activities by comparing its structural features to those of other fatty acids with known functions. eurekaselect.com The process involves calculating a set of molecular descriptors for this compound, which are numerical representations of its structural and chemical properties. eurekaselect.com These descriptors are then used in a statistical model to predict activities such as binding affinity to a particular receptor or inhibitory effect on an enzyme. nih.govnih.gov While QSAR is a powerful tool for generating hypotheses and prioritizing compounds for experimental testing, its predictions must be validated through in vitro or in vivo experiments. eurekaselect.com
Emerging Analytical Platforms for Comprehensive this compound Profiling
The continuous development of new analytical technologies is enabling increasingly comprehensive and sensitive profiling of this compound and other lipids. These emerging platforms are crucial for advancing our understanding of the subtle but significant roles of individual lipid species in health and disease. researchgate.net
Advanced mass spectrometry-based techniques, coupled with sophisticated chromatographic separations, are at the forefront of these developments. These platforms allow for the precise identification and quantification of a wide range of lipid molecules, including isomers of this compound, from complex biological samples. frontiersin.org Furthermore, the integration of these analytical platforms with other omics technologies and computational tools is paving the way for a more complete and dynamic view of the role of this compound in biological systems. researchgate.net
Ion Mobility Spectrometry (IMS) for Isomer Separation
Ion Mobility Spectrometry (IMS) is a powerful analytical technique that provides rapid gas-phase separations of ions. nih.gov When coupled with mass spectrometry (IMS-MS), it offers an additional dimension of separation based on the physical properties of the ions, specifically their size, shape, and charge. nih.govnih.gov This is particularly valuable in lipidomics, where the presence of numerous isomers (molecules with the same chemical formula but different structures) presents a significant analytical challenge. nih.gov
The theoretical basis of IMS lies in the movement of ions through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. nih.gov The velocity of an ion is determined by the balance between the driving force of the electric field and the drag force from collisions with the buffer gas. nih.gov This allows for the separation of isomers that, despite having the same mass-to-charge ratio, exhibit different three-dimensional structures and therefore different collision cross-sections (CCS), resulting in different drift times. nih.gov
For fatty acids like this compound (C20:1), isomerism can arise from the position of the double bond along the acyl chain (positional isomers) or the geometry of the double bond (geometric isomers, i.e., cis vs. trans). This compound is the trans isomer of gondoic acid (cis). While standard mass spectrometry cannot distinguish between these isomers, high-resolution IMS can resolve them. tofwerk.com Research has demonstrated the successful separation of other fatty acid isomers using IMS-MS, which serves as a direct precedent for this compound analysis. nih.govtofwerk.com For instance, the separation of C18:1 phosphatidylcholine (PC) isomers has been achieved, highlighting the capability of high-resolution IMS to resolve lipids based on both double bond position (e.g., Δ6 vs. Δ9) and geometry (cis vs. trans). tofwerk.com This separation is critical as the specific structure of a fatty acid can dramatically influence its biological function. tofwerk.com
Table 1: Illustrative IMS Separation of Fatty Acid Isomers This table illustrates the principle of IMS separation for lipid isomers similar to this compound, based on published research findings for other fatty acids.
| Analyte (Isomer Pair) | Technique | Basis of Separation | Observed Outcome |
| C18:1 PC (cis vs. trans) | High-Resolution IMS-MS | Difference in molecular shape (trans is more linear) | Baseline or near-baseline separation of ions in the drift time spectrum. tofwerk.com |
| C18:1 PC (Δ6cis vs. Δ9cis) | High-Resolution IMS-MS | Difference in double bond position affecting overall shape | Almost baseline separation achieved with high IMS resolving power. tofwerk.com |
| Isomers of Isoprene Epoxydiols (IEPOX) | ESI-IMS-MS | Differences in molecular structure | Isomers were successfully differentiated, which is not possible with standard liquid chromatography methods. copernicus.org |
Hyphenated Techniques for Enhanced Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are fundamental to modern analytical chemistry and essential for the comprehensive characterization of this compound. ijarnd.comiipseries.org The goal of this coupling is to leverage the separation power of chromatography with the identification capabilities of spectroscopy, providing information-rich data from complex samples. iipseries.orgactascientific.com
The most common and powerful hyphenated techniques for fatty acid analysis include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). actascientific.comchemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): This was one of the first hyphenated techniques developed and remains a gold standard for the analysis of volatile and semi-volatile compounds. chemijournal.com For fatty acids like this compound to be analyzed by GC, they must first be derivatized, typically into their more volatile fatty acid methyl esters (FAMEs). The gas chromatograph then separates the individual FAMEs based on their boiling points and polarity. As each compound elutes from the GC column, it enters the mass spectrometer, which provides mass information and a characteristic fragmentation pattern, acting as a molecular fingerprint for identification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique has become indispensable for lipidomics as it can analyze a wide range of lipids in their native form without derivatization. researchgate.net Reversed-phase LC can separate fatty acids based on their chain length and degree of unsaturation. The eluent from the LC is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact. researchgate.net LC-MS can provide the molecular weight of the fatty acid, and further structural information can be obtained through tandem mass spectrometry (MS/MS or MS²), where the parent ion is fragmented to reveal details about its structure, such as double bond positions. copernicus.orgiipseries.org
The combination of these techniques provides a multi-faceted characterization of this compound within a sample, confirming its identity, distinguishing it from isomers, and quantifying its abundance.
Table 2: Overview of Hyphenated Techniques for Fatty Acid Analysis
| Technique | Separation Principle | Detection Principle | Information Provided for this compound |
| GC-MS | Partitioning between a stationary phase and a mobile gas phase (as FAME) | Mass-to-charge ratio and fragmentation patterns of ions. ijarnd.com | Retention time for identification, mass spectrum for confirmation, and quantification. chemijournal.com |
| LC-MS | Partitioning between a stationary phase and a mobile liquid phase | Mass-to-charge ratio of molecular ions. researchgate.net | Retention time, accurate mass measurement, and quantification. actascientific.com |
| LC-MS/MS | LC separation followed by two stages of mass analysis | Fragmentation of a selected parent ion to produce daughter ions. iipseries.org | Provides structural details, aiding in the differentiation of isomers. copernicus.org |
| LC-NMR | LC separation coupled with Nuclear Magnetic Resonance spectroscopy | Nuclear spin properties in a magnetic field | Provides detailed structural elucidation of the isolated compound. actascientific.com |
Concluding Research Perspectives
Identification of Knowledge Gaps in Gadelaidic Acid Research
Gaps in the current understanding of this compound present several opportunities for future research. While its chemical properties are well-documented, its precise biological roles and metabolic pathways are less understood. The mechanisms by which this compound is incorporated into and released from complex lipids, and its subsequent metabolic fate, require further elucidation. The specific enzymes and transport proteins that interact with this compound are largely unknown.
Furthermore, much of the existing research on this compound is found within the context of traditional Chinese medicine, where it is identified as a component of various herbal formulations. nih.govnih.govwjgnet.comaging-us.comfrontiersin.orgtandfonline.comwjgnet.comamegroups.cnaging-us.comsemanticscholar.orgmedsci.org However, these studies often focus on the effects of the entire herbal extract rather than the specific contribution of this compound. nih.govnih.govwjgnet.comaging-us.comfrontiersin.orgtandfonline.comwjgnet.comamegroups.cnaging-us.comsemanticscholar.orgmedsci.org This makes it difficult to attribute observed biological activities directly to this fatty acid. There is a significant gap in research that isolates this compound and investigates its pharmacological and physiological effects independently.
The potential therapeutic applications of this compound, hinted at in network pharmacology and in-silico studies, remain largely theoretical. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov For instance, its predicted role in inhibiting carcinogenesis and its high binding affinity to targets related to Alzheimer's disease and type 2 diabetes warrant empirical validation through in vitro and in vivo experimental models. researchgate.netmdpi.comresearchgate.netresearchgate.net The lack of dedicated studies on the pure compound means that its potential as a standalone therapeutic agent or as a biomarker for certain conditions is yet to be explored.
Proposal for Interdisciplinary Research Collaborations
To address the identified knowledge gaps, interdisciplinary research collaborations are essential. A synergistic approach involving chemists, biochemists, pharmacologists, and computational biologists would be highly beneficial.
Chemistry and Biochemistry Collaboration: Analytical chemists can work on developing more sensitive and specific methods for the detection and quantification of this compound in complex biological matrices. shimadzu.decdc.govnih.govcdc.govmathewsopenaccess.com This would aid biochemists in tracing its metabolic pathways, identifying the enzymes involved in its synthesis and degradation, and understanding its incorporation into cellular lipids. Defining the lipidome in various tissues and fluids with a focus on this compound-containing species would be a crucial first step.
Pharmacology and Traditional Medicine Collaboration: Pharmacologists can collaborate with experts in traditional Chinese medicine to isolate this compound from the herbal sources where it is found. nih.govnih.gov This would enable rigorous pharmacological studies to validate the effects suggested by network pharmacology analyses. frontiersin.orgwjgnet.comamegroups.cnresearchgate.netresearchgate.net Such studies should investigate the specific molecular targets of this compound and its impact on cellular signaling pathways, particularly in the context of diseases like cancer and neurodegenerative disorders. researchgate.netmdpi.comresearchgate.netresearchgate.netj-alz.com
Computational Biology and Experimental Biology Collaboration: Computational biologists can continue to use in-silico models and network pharmacology to predict the biological functions and potential protein interactions of this compound. nih.govfrontiersin.orgsemanticscholar.orgresearchgate.netresearchgate.netnih.gov These predictions can then guide experimental biologists in designing targeted in vitro and in vivo studies to confirm these interactions and their physiological relevance. This iterative process of computational prediction followed by experimental validation will significantly accelerate the understanding of this compound's biological role. For example, predictions of its interaction with targets like peroxisome proliferator-activated receptor-gamma (PPARγ) could be tested in cell culture and animal models of metabolic diseases. researchgate.netresearchgate.net
Future Trajectories for Advanced this compound Research
The future of this compound research should be directed towards a more mechanistic and translational approach. Key future trajectories include:
Advanced Analytical Methodologies: The development and application of advanced analytical techniques, such as high-resolution mass spectrometry-based lipidomics, will be crucial for the precise identification and quantification of this compound and its various lipid derivatives in biological samples. nih.gov This will provide a more detailed picture of its distribution and dynamics in health and disease.
Stable Isotope Tracing Studies: To definitively map the metabolic fate of this compound, studies using stable isotope-labeled this compound are necessary. By tracing the labeled molecule through various metabolic pathways, researchers can identify its conversion products and understand its contribution to different lipid pools.
Development of Specific Molecular Probes: The synthesis of molecular probes based on the structure of this compound could help in identifying its direct binding partners (proteins, receptors) within the cell. This would be a significant step towards understanding its mechanism of action at a molecular level.
Preclinical and Clinical Investigations: Should in vitro studies confirm the therapeutic potential of this compound, preclinical studies in animal models of relevant diseases will be the next logical step. These studies would assess its efficacy, and pharmacokinetic profile. If successful, this could pave the way for future clinical trials to evaluate its utility in human health.
Nutritional and Dietary Studies: Investigating the dietary sources of this compound beyond known herbal remedies and understanding how dietary intake influences its levels in the body is another important avenue. This could have implications for nutritional science and the development of functional foods. For instance, it is known to be present in fish oil and the seed oil of Prunus mahaleb. okstate.eduokstate.eduskinident.worldmdpi.comresearchgate.net
By pursuing these research directions, the scientific community can move beyond the current, somewhat fragmented knowledge of this compound and build a comprehensive understanding of its chemistry, biology, and potential applications for human health.
Q & A
Q. What experimental methodologies are recommended for identifying Gadelaidic acid in complex biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters (e.g., electrospray ionization in negative mode) for precise identification. Reference experimental mass values (e.g., 311.2959 Da) from untargeted metabolomics studies to cross-validate spectral matches . Validate findings against synthetic standards and metabolite databases (e.g., HMDB or METLIN), ensuring alignment with fragmentation patterns and retention times .
Q. How can researchers quantify this compound concentrations in lipidomic studies while minimizing matrix interference?
- Methodological Answer : Implement isotope dilution mass spectrometry (IDMS) using deuterated or ¹³C-labeled analogs as internal standards. Optimize lipid extraction protocols (e.g., Bligh-Dyer or methyl-tert-butyl ether methods) to isolate this compound from co-eluting lipids like diacylglycerols (DGs) . Validate recovery rates via spike-and-recovery experiments in representative biological samples (e.g., plasma or tissue homogenates) .
Q. What are the primary molecular targets of this compound in inflammatory pathways, and how can these interactions be validated experimentally?
- Methodological Answer : Initial molecular docking studies suggest interactions with PTGS2 (cyclooxygenase-2; docking score: -3.13 kcal/mol) and TNF (-2.08 kcal/mol) . Validate these predictions using surface plasmon resonance (SPR) to measure binding affinities (KD) and cellular assays (e.g., TNF-α secretion in macrophages) to confirm functional modulation .
Advanced Research Questions
Q. How can contradictory data on this compound’s pro- vs. anti-inflammatory effects be resolved?
- Methodological Answer : Conduct dose-response studies to identify concentration-dependent effects. For example, low concentrations may inhibit PTGS2 (anti-inflammatory), while higher concentrations could activate FGF2 (-2.18 kcal/mol), promoting tissue repair . Use transcriptomic profiling (RNA-seq) to map downstream signaling pathways and identify threshold effects .
Q. What experimental designs are optimal for studying this compound’s multi-target effects in metabolic networks?
- Methodological Answer : Employ systems biology approaches, such as weighted gene co-expression network analysis (WGCNA), to link this compound levels with lipid metabolism genes. Combine this with flux balance analysis (FBA) to model its impact on fatty acid oxidation pathways . Validate using knockout cell lines (e.g., PTGS2⁻/⁻) to isolate target-specific effects .
Q. How should researchers address variability in this compound recovery rates across different lipid extraction protocols?
- Methodological Answer : Perform comparative studies using multiple extraction methods (e.g., Folch vs. MTBE) and quantify recovery via LC-MS/MS. Apply multivariate statistical tools (e.g., principal component analysis) to identify protocol-specific biases and recommend optimal methods for specific sample types (e.g., serum vs. liver tissue) .
Data Analysis & Interpretation
Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects in high-throughput screens?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Account for batch effects via mixed-effects models and apply false discovery rate (FDR) corrections for multi-omic datasets .
Q. How can conflicting docking scores (e.g., PTGS2 vs. FGF2) be reconciled in structure-activity relationship (SAR) studies?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess binding stability over time. Compare free energy landscapes (e.g., MM-PBSA calculations) to prioritize high-confidence targets. Cross-validate with experimental mutagenesis (e.g., alanine scanning of PTGS2’s active site) .
Experimental Reproducibility
Q. What steps ensure reproducibility in this compound’s in vitro bioactivity assays?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch) and pre-treat cells with pharmacological inhibitors (e.g., PTGS2 inhibitors) to control confounding pathways. Report raw data and normalization methods transparently, adhering to MIAME or METLIN standards .
Q. How can researchers validate this compound’s identity in novel biological sources?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
